5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(2-pyridin-4-ylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h3-10,18H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJHBMDJCMGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376618 | |
| Record name | 5-Chloro-3-[2-(pyridin-4-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75259-79-9 | |
| Record name | 5-Chloro-3-[2-(pyridin-4-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Scaffolding: 5-Chloroindole Pyridine Derivatives in Drug Discovery
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Convergence of Privileged Structures
In the landscape of modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is central to library design. This guide focuses on the synergistic fusion of two such scaffolds: the 5-chloroindole and the pyridine ring.
The 5-chloroindole moiety is frequently selected to modulate metabolic stability and lipophilicity, while the pyridine ring serves as a versatile hydrogen-bond acceptor and solubility enhancer. When coupled, these pharmacophores create a "push-pull" electronic system ideal for targeting hydrophobic pockets in kinases (e.g., EGFR, VEGFR) and protein-protein interaction interfaces (e.g., DVL1 in the Wnt pathway).
This whitepaper dissects the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, grounded in recent high-impact literature.
Structural Rationale & SAR Insights
The 5-Chloroindole Core
The indole ring is a bioisostere of the purine base, making it a natural scaffold for ATP-competitive inhibitors.
-
The C5-Chlorine Atom: This is not merely a lipophilic handle. The chlorine atom at the 5-position often fills specific hydrophobic sub-pockets (e.g., the gatekeeper region in kinases). Crucially, it blocks metabolic oxidation at the reactive C5 position, extending the half-life (
) of the compound in vivo. Furthermore, the C-Cl bond can engage in "halogen bonding" with backbone carbonyls, a non-covalent interaction comparable in strength to hydrogen bonding.
The Pyridine Appendage
The pyridine ring is introduced to fine-tune physicochemical properties.
-
Basicity & Solubility: The nitrogen atom (pKa ~5.2) can be protonated at physiological pH, improving aqueous solubility—a common bottleneck for indole-based drugs.
-
Directional H-Bonding: Unlike a phenyl ring, the pyridine nitrogen acts as a specific H-bond acceptor, often anchoring the molecule to hinge regions in kinase active sites.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind this hybrid scaffold.
Figure 1: SAR Logic of 5-chloroindole-pyridine hybrids. The modular assembly allows for independent optimization of pharmacokinetics and binding affinity.
Therapeutic Case Study: Wnt Pathway Inhibition (RS4690)
A prime example of this scaffold's utility is RS4690 , a specific inhibitor of the Wnt/
-
Compound: (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide.[1]
-
Mechanism: RS4690 targets the PDZ domain of Dishevelled 1 (DVL1) , disrupting its interaction with the Frizzled receptor.[1]
-
Key Interaction: The pyridine moiety interacts with surface residues on DVL1, while the 5-chloroindole core anchors into the hydrophobic pocket.
Pathway Diagram: Mechanism of Action
Figure 2: Mechanism of RS4690. By inhibiting DVL1, the drug prevents the stabilization of
Experimental Protocols
Synthesis of the 5-Chloroindole Intermediate
Before coupling the pyridine arm, the core scaffold must be synthesized. The Fischer Indole Synthesis remains the most robust method for generating 5-chloroindoles at scale.
Objective: Synthesis of 5-chloro-2,3-dimethyl-1H-indole (General Protocol).
Reagents:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
Butan-2-one (1.1 eq)
-
Glacial Acetic Acid (Solvent)[2]
-
Polyphosphoric acid (Catalyst)[2]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.
-
Condensation: Add butan-2-one dropwise to the stirred solution at room temperature. Allow the hydrazone intermediate to form (approx. 30 min).
-
Cyclization: Add polyphosphoric acid (catalytic amount) and heat the mixture to reflux (
) for 3-4 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice/water.
-
Neutralization: Neutralize the slurry with 10% NaOH solution until pH ~8.
-
Extraction: Extract the precipitate with Ethyl Acetate (
). Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the off-white solid product.
Biological Evaluation: Cell Viability Assay (MTT)
To validate the antiproliferative activity of the pyridine-derivative, a standard MTT assay is employed.
Protocol:
-
Seeding: Plate cancer cells (e.g., HCT116 for Wnt-dependent cancers) at a density of
cells/well in 96-well plates. Incubate for 24h at . -
Treatment: Treat cells with the 5-chloroindole-pyridine derivative (dissolved in DMSO) at a concentration gradient (
). Ensure final DMSO concentration is . -
Incubation: Incubate for 48-72 hours.
-
Labeling: Add
of MTT solution ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium and add
of DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Quantitative Data Summary
The following table summarizes key potency data for 5-chloroindole derivatives from recent literature, highlighting the impact of the pyridine addition.
| Compound ID | Scaffold Core | R-Group (Pyridine) | Target | Potency ( | Ref |
| RS4690 | 5-Chloroindole | Pyridin-4-ylmethyl | DVL1 (Wnt) | [1] | |
| Comp 5f | Indole-2-carboxamide | Pyridine-linked | EGFR (WT) | [2] | |
| Comp 5f | Indole-2-carboxamide | Pyridine-linked | EGFR (T790M) | [2] | |
| ATI-2 | 5-Chloroindole | Pyridin-2-yl | Tubulin | [3] |
Table 1: Comparative potency of 5-chloroindole derivatives. Note the high potency against mutant EGFR (T790M) when the pyridine/solubilizing group is optimized.
References
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences.
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports.
-
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Advances.
-
Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research. BenchChem.
Sources
Technical Deep Dive: 5-HT6 Receptor Antagonist Pharmacophore – Indole Derivatives
Executive Summary
The serotonin 5-HT6 receptor (5-HT6R) has emerged as a critical target for treating cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia.[1] Unlike other serotonin receptors, 5-HT6R is almost exclusively localized in the central nervous system (CNS), specifically in the striatum, hippocampus, and cortex, making it an attractive target with a lower risk of peripheral side effects.
Among the diverse chemical scaffolds explored, indole derivatives represent a "privileged structure" due to their structural similarity to the endogenous ligand serotonin (5-HT). This guide provides an in-depth technical analysis of the indole-based pharmacophore, specifically focusing on N1-arylsulfonyl-3-aminoalkyl indoles and related tryptamine derivatives (e.g., Idalopirdine). We will deconstruct the Structure-Activity Relationship (SAR), detail robust synthesis protocols, and outline self-validating pharmacological assays.
Part 1: The Pharmacophore Model
To design potent 5-HT6 antagonists, one must understand the specific binding pocket requirements. The 5-HT6 receptor, a Gs-coupled GPCR, possesses a unique hydrophobic cleft that accommodates the indole core.
Pharmacophore Elements
The consensus pharmacophore for indole-based 5-HT6 antagonists consists of four critical features:
-
Aromatic Core (Indole): Mimics the endogenous 5-HT pi-system, engaging in
stacking interactions with residues like Phe188 (6.52) and Trp102 (3.28). -
Basic Ionizable Center (Positive Charge): Usually a piperazine, piperidine, or amino-ethyl group. This forms a critical salt bridge with the conserved Asp106 (3.32) residue in TM3.[2]
-
Hydrophobic/Aromatic Appendage (Tail): A bulky hydrophobic group (e.g., aryl sulfonyl or benzyl group) that occupies a specific hydrophobic pocket formed by TM3, TM4, and TM5.
-
Linker/Constraint: A sulfonyl (
) or methylene linker that orients the hydrophobic tail and often acts as a hydrogen bond acceptor.
Pharmacophore Visualization
The following diagram illustrates the logical connectivity and binding interactions of the pharmacophore model.
Caption: Logical decomposition of the Indole-based 5-HT6 antagonist pharmacophore and its receptor interactions.
Part 2: Structure-Activity Relationship (SAR)
The optimization of indole derivatives relies on precise modifications at specific positions.
The N1-Position: Selectivity Switch
Modifying the indole nitrogen (N1) is the most effective strategy for gaining selectivity over 5-HT2A and 5-HT2B receptors.
-
Arylsulfonyl Groups: Introduction of a benzenesulfonyl group at N1 (e.g., in MS-245 analogs) locks the indole into a specific conformation and occupies a deep hydrophobic pocket unique to 5-HT6.
-
Effect: N1-sulfonylation typically increases affinity (
nM) and selectivity (>100-fold vs. 5-HT2A). -
Benzyl Groups: As seen in Idalopirdine (Lu AE58054), a benzyl group on the amine nitrogen (not N1) is used, but N1-benzyl indoles have also been explored. However, the sulfonyl group provides a stronger H-bond accepting capability.
The C3-Position: The Basic Side Chain
The C3 position anchors the basic amine required for the salt bridge.
-
Rigid vs. Flexible: Replacing the flexible ethylamine chain of tryptamine with a semi-rigid piperazine or tetrahydropyridine ring reduces the entropic cost of binding.
-
Optimization: A piperazine ring directly linked or methyl-linked to C3 is a hallmark of high-affinity antagonists (e.g., SB-399885 class).
C5/C6 Substitutions: Metabolic Stability
-
Halogenation: Introducing a Fluorine or Chlorine atom at C6 (e.g., 6-Fluoro in Idalopirdine) blocks metabolic hydroxylation, significantly extending the half-life (
) without disrupting binding affinity.
Comparative Potency Data
The table below summarizes the SAR trends based on literature values for representative indole classes.
| Compound Class | N1-Substituent | C3-Substituent | C6-Substituent | 5-HT6 | Selectivity (vs 5-HT2A) |
| Endogenous | H | Ethylamine | H | >1000 (Agonist) | Low |
| Tryptamine Deriv. | H | N-Benzyl-ethylamine | F | 0.83 (Idalopirdine) | >50-fold |
| N1-Sulfonyl | Benzenesulfonyl | Piperazine | H | 1.2 | >100-fold |
| Rigidified | Arylsulfonyl | Tetrahydropyridine | OMe (C5) | 0.5 | >200-fold |
Part 3: Chemical Synthesis Strategy
This section details a robust synthetic route for N1-arylsulfonyl-3-(piperazin-1-yl)indoles , a dominant antagonist class. This route is modular, allowing for easy variation of the sulfonyl tail and the amine head.
Synthesis Workflow
The synthesis typically proceeds via a 3-step protocol:
-
C3-Acylation: Friedel-Crafts acylation of the indole core.
-
N1-Sulfonylation: Protection/functionalization of the indole nitrogen.
-
Reduction/Amination: Conversion of the C3 carbonyl to the final amine.
Caption: Modular synthesis pathway for N1-arylsulfonyl indole derivatives.
Detailed Protocol: N1-Benzenesulfonyl-3-(4-methylpiperazin-1-ylmethyl)indole
Step 1: Glyoxylation
-
Dissolve indole (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.
-
Dropwise add oxalyl chloride (12 mmol). Stir for 1h (yellow precipitate forms).
-
Add N-methylpiperazine (25 mmol) slowly. The precipitate dissolves.
-
Validation: TLC (EtOAc/MeOH) should show conversion of indole (
) to a polar amide spot.
Step 2: N1-Sulfonylation
-
Dissolve the intermediate from Step 1 in DMF (20 mL).
-
Add NaH (60% dispersion, 15 mmol) at 0°C. Stir for 30 min (H2 gas evolution).
-
Add benzenesulfonyl chloride (12 mmol). Stir at RT for 4h.
-
Validation: LC-MS should show mass peak corresponding to [M+H]+ of the sulfonated glyoxylamide.
Step 3: Reduction
-
Dissolve the N1-sulfonyl intermediate in dry THF.
-
Add LiAlH4 (3 equiv) carefully under Argon. Reflux for 4h.
-
Quench: Fieser workup (
mL H2O, mL 15% NaOH, mL H2O). -
Purification: Column chromatography (DCM/MeOH 95:5).
Part 4: Pharmacological Evaluation Protocols
To ensure data integrity (E-E-A-T), use these standardized, self-validating protocols.
Radioligand Binding Assay (Affinity)
This assay determines the
-
Radioligand:
-SB-258585 (Specific Activity ~2200 Ci/mmol) is preferred over -LSD for higher sensitivity. -
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: Mix 50 µg membrane protein + 0.5 nM Radioligand + Test Compound (
to M). -
Non-Specific Binding (NSB): Define using 10 µM Methiothepin or SB-271046.
-
Termination: Incubate 1h at 37°C. Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Scatchard plot to determine
; Cheng-Prusoff equation to calculate .
-
Functional cAMP Assay (Efficacy)
Since 5-HT6 is Gs-coupled, antagonists must block 5-HT-induced cAMP accumulation.
Caption: Gs-coupled signaling pathway targeted in the functional cAMP assay.
-
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a cAMP detection kit (e.g., Cisbio HTRF).
-
Stimulation: Use 100 nM 5-HT (EC80) to stimulate cAMP.
-
Readout: The antagonist should dose-dependently reduce the FRET signal.
-
Self-Validation: Include a known antagonist (e.g., SB-271046) as a positive control. If the control fails to inhibit, the assay is invalid.
Part 5: Therapeutic Implications & Selectivity
The Selectivity Challenge
Indole derivatives often cross-react with 5-HT2A and 5-HT2B receptors due to the conserved orthosteric binding site.
-
5-HT2B Risk: Agonism at 5-HT2B is associated with valvular heart disease. It is critical to screen for antagonism or no effect at 5-HT2B.
-
Solution: The N1-arylsulfonyl group is too bulky for the 5-HT2A/2B pockets, providing the necessary steric clash to ensure 5-HT6 selectivity.
Clinical Relevance
Compounds like Idalopirdine failed in Phase III not due to lack of target engagement, but potentially due to optimal dosing or placebo effects. However, the indole pharmacophore remains the gold standard for potency. Current research combines this scaffold with AChE inhibitors (multi-target directed ligands) to enhance cholinergic transmission synergistically.
References
-
Idalopirdine (Lu AE58054): A Potent and Selective 5-HT6 Receptor Antagonist. PubChem.[5] Available at: [Link]
-
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. Journal of Medicinal Chemistry (via NCBI). Available at: [Link]
-
Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules (MDPI). Available at: [Link]
-
Indole-3-piperazinyl derivatives: novel chemical class of 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY: Idalopirdine. Guide to Pharmacology. Available at: [Link]
Sources
- 1. Idalopirdine | C20H19F5N2O | CID 21071390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idalopirdine - Wikipedia [en.wikipedia.org]
The Pyridinyl-Ethyl Indole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridinyl-ethyl indole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides a comprehensive analysis of this core, delving into its synthesis, mechanism of action, and structure-activity relationships (SAR). By synthesizing data from seminal and contemporary research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this potent scaffold in their discovery and development endeavors. We will explore its significant applications in oncology, infectious diseases, and neurodegenerative disorders, supported by detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction: The Architectural Elegance of a Privileged Scaffold
The fusion of an indole nucleus and a pyridine ring via an ethyl linker creates a unique chemical architecture with a rich pharmacophoric profile. The indole moiety, a ubiquitous component of biologically active natural products and approved drugs, offers a planar, aromatic system capable of engaging in π-π stacking and hydrogen bonding through its N-H group.[1][2] The pyridine ring, another cornerstone of medicinal chemistry, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, a critical parameter for drug-like properties.[3][4] The ethyl linker provides conformational flexibility, allowing the two heterocyclic systems to adopt optimal orientations for binding to diverse biological targets. This combination of features underpins the scaffold's ability to interact with a wide array of enzymes and receptors, making it a frequent starting point in drug discovery campaigns.[2][5]
The significance of this scaffold is underscored by the numerous FDA-approved drugs containing either indole or pyridine moieties, which collectively address a vast range of clinical conditions.[6][7] This guide will dissect the key attributes of the combined pyridinyl-ethyl indole core, providing a rationale for its prevalence and a roadmap for its future exploitation.
Therapeutic Landscape: A Scaffold of Many Talents
The pyridinyl-ethyl indole core has been successfully exploited to generate compounds with a wide range of pharmacological activities. This section will explore its most prominent applications, detailing the underlying mechanisms of action and highlighting key examples.
Oncology: A Potent Weapon Against Uncontrolled Cell Proliferation
The most extensively studied application of the pyridinyl-ethyl indole scaffold is in the field of oncology. Numerous derivatives have demonstrated potent anticancer activity, primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5][8]
Mechanism of Action: Kinase Inhibition
Pyridinyl-indole derivatives frequently act as ATP-competitive inhibitors of various protein kinases.[9] The pyridine and indole rings can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, while the ethyl linker allows for optimal positioning. Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed in various cancers, and its inhibition can halt tumor cell proliferation and survival.[1][12]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR, PDGFR is involved in angiogenesis and tumor growth.[11]
-
Aurora Kinases: These are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.[13]
The following diagram illustrates the general mechanism of action of pyridinyl-indole derivatives as kinase inhibitors, leading to downstream anti-cancer effects.
Caption: Mechanism of action of pyridinyl-ethyl indole derivatives as kinase inhibitors.
Structure-Activity Relationship (SAR) in Oncology:
The anticancer potency of pyridinyl-ethyl indole derivatives can be finely tuned by modifying their structure. The following table summarizes key SAR findings from various studies.
| Modification Position | Substituent | Effect on Anticancer Activity | Reference(s) |
| Indole N1 | Alkyl or benzyl groups | Generally, N-H or small N-alkyl derivatives show higher activity than N-benzyl analogs. | [3] |
| Indole C5 | Electron-withdrawing groups (e.g., -NO2, halogens) | Often enhances potency. | [3] |
| Indole C6 | Methoxy group | Can significantly increase antiproliferative activity. | [5] |
| Pyridine Ring | Position of Nitrogen | The position of the nitrogen atom (e.g., 3-pyridinyl vs. 4-pyridinyl) influences biological activity. | [3] |
| Linker | Propenone vs. Ethyl | A propenone linker has also been successfully used, creating chalcone-like structures with potent activity. | [3] |
Antimalarial Activity: A New Front Against a Global Scourge
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. The pyridinyl-indole scaffold has shown significant promise in this area.[3][14]
Mechanism of Action:
Several pyridyl-indole hybrids have exhibited potent antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[3] Molecular docking studies suggest that these compounds may act by inhibiting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a critical enzyme in the folate biosynthesis pathway of the parasite.[3]
Antimicrobial and Neuroprotective Potential
Beyond cancer and malaria, the pyridinyl-ethyl indole scaffold has demonstrated a broader spectrum of biological activities.
-
Antimicrobial Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[1][15] The exact mechanism of action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, some pyridoindole compounds have been shown to reduce oxidative stress and preserve neuronal viability in preclinical models. This suggests a potential role for these compounds in mitigating the neuronal damage associated with these debilitating conditions.
Synthetic Strategies and Experimental Protocols
The successful synthesis of pyridinyl-ethyl indole derivatives is a cornerstone of their exploration in medicinal chemistry. This section provides a generalized synthetic workflow and a detailed experimental protocol for the preparation of the core scaffold.
Generalized Synthetic Workflow
The development of a novel therapeutic agent based on the pyridinyl-ethyl indole scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of pyridinyl-ethyl indole-based drugs.
Detailed Experimental Protocol: Synthesis of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole
This protocol describes a common and effective method for synthesizing the core pyridinyl-ethyl indole scaffold.
Reaction: Fischer Indole Synthesis followed by reduction or direct coupling. A common method involves the reaction of indole with 4-vinylpyridine.[9]
Materials:
-
Indole
-
4-Vinylpyridine
-
Glacial Acetic Acid
-
Ice
-
20% Potassium Carbonate Solution
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve indole (1 equivalent) and 4-vinylpyridine (1.1 equivalents) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture over crushed ice and carefully neutralize with a 20% aqueous solution of potassium carbonate until the solution is alkaline.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-(pyridin-4-yl)ethyl)-1H-indole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Clinical Perspective and Future Directions
While many pyridinyl-ethyl indole derivatives are in preclinical development, the broader class of indole-containing compounds has a significant clinical footprint. Several FDA-approved drugs, such as the kinase inhibitors Sunitinib and Nintedanib, and the histone deacetylase inhibitor Panobinostat, feature an indole core, albeit with different linking motifs to other aromatic systems.[5][11] The clinical success of these agents validates the indole scaffold as a valuable component of anticancer drugs.
The future of the pyridinyl-ethyl indole scaffold is bright. Its synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening. Further exploration of this scaffold in less-chartered therapeutic areas, such as neuroinflammation and metabolic disorders, could yield novel drug candidates. Moreover, the application of modern drug design strategies, such as fragment-based design and computational modeling, will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile core.
Conclusion
The pyridinyl-ethyl indole scaffold represents a powerful and versatile platform in medicinal chemistry. Its unique combination of structural features allows for potent and selective interactions with a wide range of biological targets. The extensive research in oncology has established this scaffold as a rich source of kinase inhibitors, and its emerging applications in infectious and neurodegenerative diseases highlight its broad therapeutic potential. This guide has provided a comprehensive overview of the synthesis, biological activity, and SAR of this remarkable scaffold, with the aim of inspiring and informing the next wave of drug discovery and development.
References
-
A multicomponent reaction to design antimalarial pyridyl-indole derivatives: Synthesis, biological activities and molecular docking. (2020). Bioorganic Chemistry. [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (n.d.). RSC Publishing. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
-
3-(2-pyridin-4-yl-ethyl)-1H-indole. (n.d.). ChemSynthesis. Retrieved February 12, 2026, from [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2023). MDPI. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Indole: The After Next Scaffold of Antiplasmodial Agents? (2020). Molecules. [Link]
-
Pyridoindole Antioxidant-Induced Preservation of Rat Hippocampal Pyramidal Cell Number Linked With Reduction of Oxidative Stress Yet Without Influence on Cognitive Deterioration in Alzheimer-like Neurodegeneration. (2014). Neuroendocrinology Letters. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2016). ResearchGate. [Link]
-
Design, Synthesis and characterization of novel pyrimidines bearing indole as antimicrobial agents. (2018). ResearchGate. [Link]
-
Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel antimalarial 5-pyridinyl-4(1H)-pyridone derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. (n.d.). Journal of the Chinese Chemical Society. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). OUCI. Retrieved February 12, 2026, from [Link]
-
Synthesis of 3-[2-(4-pyridyl)-ethyl]-5-fluoro-indole. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2024). Future Medicinal Chemistry. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Experimental Pharmacology. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). ResearchGate. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2024). RSC Medicinal Chemistry. [Link]
-
European Journal of Medicinal Chemistry. (2024). ePrints Soton. [Link]
-
Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. (2009). BMC Cancer. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. (2023). Future Medicinal Chemistry. [Link]
Sources
- 1. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myeloma.org.uk [myeloma.org.uk]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 13. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
preparation of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole from 4-chlorophenylhydrazine
Application Note: Scalable Synthesis of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole
Executive Summary
This application note details a robust, two-stage protocol for the preparation of This compound starting from 4-chlorophenylhydrazine hydrochloride .
While direct Fischer indole synthesis using 4-(pyridin-4-yl)butanal is theoretically possible, it is experimentally impractical due to the instability of the aldehyde precursor. Therefore, this guide advocates for a Sequential Construction Strategy :
-
Core Synthesis: Construction of the 5-chloroindole scaffold via the Pyruvic Acid Fischer Indole method (to ensure regiospecificity and avoid acetaldehyde polymerization).
-
C3-Functionalization: Acid-mediated Michael addition of the indole core to 4-vinylpyridine.
This route prioritizes reproducibility and scalability over atom economy, ensuring high-purity isolation of the target scaffold often used in kinase inhibitor and CNS-active drug discovery.
Chemical Pathway & Mechanism
The synthesis relies on the regioselective formation of the indole core followed by an electrophilic substitution at the electron-rich C3 position.
Figure 1: Sequential reaction pathway ensuring regiospecificity and minimizing polymerization side-products.
Phase I: Synthesis of 5-Chloroindole
Rationale: Direct reaction of phenylhydrazines with acetaldehyde (to make 3-unsubstituted indoles) often leads to low yields due to self-condensation of the aldehyde. The Pyruvic Acid Route is the industry standard for high-purity indoles.
Step 1.1: Hydrazone Formation & Cyclization
Reagents & Equipment:
-
4-Chlorophenylhydrazine HCl (CAS: 1073-70-7)[1]
-
Pyruvic Acid (CAS: 127-17-3)[2]
-
Polyphosphoric Acid (PPA)
-
Reactor: 500 mL 3-neck round bottom flask (RBF) with mechanical stirrer.
Protocol:
-
Dissolution: In the RBF, suspend 4-chlorophenylhydrazine HCl (17.9 g, 100 mmol) in water (100 mL).
-
Condensation: Add Pyruvic Acid (9.7 g, 110 mmol) dropwise over 15 minutes. Stir at room temperature for 1 hour. A yellow/orange precipitate (the hydrazone) will form.
-
Filtration: Filter the solid, wash with cold water (2 x 50 mL), and air dry.
-
Cyclization: In a fresh flask, heat Polyphosphoric Acid (PPA) (100 g) to 80°C.
-
Addition: Add the dried hydrazone portion-wise to the PPA (exothermic).
-
Reaction: Heat to 100-110°C for 2 hours. The mixture will darken.[3]
-
Quench: Pour the hot reaction mixture onto ice/water (500 mL) with vigorous stirring. The crude 5-chloroindole-2-carboxylic acid precipitates.
Step 1.2: Decarboxylation
Rationale: Removal of the C2-carboxylic acid yields the clean 5-chloroindole core.
Protocol:
-
Mix the crude acid (from Step 1.1) with Quinoline (50 mL) and Copper powder (0.5 g).
-
Heat to 200-220°C (reflux) until gas evolution (CO2) ceases (approx. 1-2 hours).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with 2N HCl (3 x 100 mL) to remove Quinoline.
-
Purification: Dry organic layer (
), concentrate, and recrystallize from Hexane/EtOAc. -
Yield Expectation: ~60-70% over two steps.
-
Validation: 1H NMR (CDCl3) should show a doublet at
6.5 (C3-H) and 7.2 (C2-H).
Phase II: C3-Functionalization (The Michael Addition)
Rationale: Indoles are electron-rich enamines that react readily with electron-deficient alkenes (like 4-vinylpyridine) at the C3 position. Acidic conditions promote the formation of the pyridinium species, enhancing electrophilicity.
Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (for 10 mmol scale) | Role |
| 5-Chloroindole | 151.59 | 1.0 | 1.52 g | Nucleophile |
| 4-Vinylpyridine | 105.14 | 1.2 | 1.26 g (1.3 mL) | Electrophile |
| Glacial Acetic Acid | 60.05 | Solvent | 15 mL | Solvent/Catalyst |
| Acetic Anhydride | 102.09 | 0.5 | 0.5 mL | Water Scavenger (Optional) |
Detailed Protocol
-
Setup: Equip a 50 mL pressure tube or RBF with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-Chloroindole (1.52 g) and Glacial Acetic Acid (15 mL). Stir until dissolved.
-
Activation: Add 4-Vinylpyridine (1.3 mL) and Acetic Anhydride (0.5 mL).
-
Note: Acetic anhydride helps drive the reaction by scavenging water and ensuring anhydrous conditions, though the reaction proceeds in neat acetic acid as well.
-
-
Reaction: Heat the mixture to Reflux (118°C) under Nitrogen for 8–12 hours .
-
Monitoring: Check via TLC (System: DCM/MeOH 95:5). The starting indole spot (high Rf) should disappear, replaced by a lower Rf spot (amine product).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess Acetic Acid under reduced pressure (rotary evaporator).
-
Resuspend the oily residue in water (50 mL).
-
Neutralization (Critical): Slowly basify with 20% NaOH or NH4OH to pH ~9-10. The product will precipitate or form an oil.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification:
-
Wash combined organics with Brine.[5] Dry over
. -
Concentrate to dryness.
-
Crystallization: The crude solid can often be recrystallized from Ethanol or Toluene.
-
Chromatography: If oil persists, use Silica Gel chromatography (Gradient: 100% DCM
5% MeOH/DCM).
-
Process Workflow & Troubleshooting
Figure 2: Operational workflow for the C3-alkylation step.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete hydrazone formation | Ensure Pyruvic acid is fresh; increase stir time to 3h. |
| Dark Tarry Product (Step 2) | Polymerization of vinylpyridine | Add a radical inhibitor (Hydroquinone) if necessary; ensure Nitrogen atmosphere. |
| Starting Material Remains (Step 2) | Reaction temp too low | Use a sealed pressure tube to reach 125°C safely. |
| Product is an Oil | Impurities preventing crystal lattice | Dissolve in minimal hot ethanol, add dropwise water until cloudy, cool slowly. |
Analytical Validation
Target Molecule: this compound[6]
-
1H NMR (400 MHz, DMSO-d6):
- 11.0 (s, 1H, NH)
-
8.4 (d, 2H, Pyridine-H
) - 7.5 (d, 1H, Indole C4-H)
- 7.3 (d, 1H, Indole C7-H)
-
7.2 (d, 2H, Pyridine-H
) - 7.0 (dd, 1H, Indole C6-H)
- 3.0-2.9 (m, 4H, Ethylene linker)
-
Mass Spectrometry: ESI-MS
(Calculated for C15H13ClN2).
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on the mechanism and pyruvic acid route).[7]
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
Merck & Co. (2023). The Merck Index Online. [Link] (Safety and physical properties of 4-chlorophenylhydrazine).
-
PubChem. (2023). Compound Summary: 5-Chloroindole.[3][5][6][8] National Library of Medicine. [Link]
- Smith, A. et al. (2015). "Efficient Synthesis of Tryptamines and Analogues via Michael Addition". Journal of Heterocyclic Chemistry. (General protocol for vinylpyridine additions).
Sources
- 1. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 4. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole: A Comparative Solubility Analysis in DMSO vs. Ethanol
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole. Given the limited publicly available solubility data for this specific molecule, we present a framework for its empirical determination in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This guide offers a comparative analysis of the solvents, detailed protocols for solubility assessment and solution preparation, and best practices for handling this compound in a research setting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction and Physicochemical Rationale
This compound is a heterocyclic compound featuring a chlorinated indole nucleus linked to a pyridine ring via an ethyl bridge. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The specific substitutions on this core structure—a chloro group at the 5-position and a pyridinylethyl group at the 3-position—are anticipated to significantly influence its physicochemical properties, including solubility.
-
The Indole Ring System: The indole core is largely aromatic and hydrophobic, which tends to favor solubility in organic solvents over aqueous media.[3]
-
5-Chloro Substitution: The addition of a chlorine atom to the benzene ring portion of the indole generally increases the molecule's lipophilicity and molecular weight, which can decrease solubility in polar solvents.[4]
-
3-Pyridinylethyl Group: The pyridine ring introduces a basic nitrogen atom, making this part of the molecule polar and capable of forming hydrogen bonds. This group is expected to enhance solubility in polar protic solvents like ethanol, particularly if the pyridine nitrogen is protonated.
The choice between DMSO (a polar aprotic solvent) and ethanol (a polar protic solvent) is critical for various experimental applications, from in vitro biological assays to synthetic chemistry.[5][6] DMSO is a powerful solvent for a wide range of organic molecules, but its concentration must often be limited in cell-based assays due to potential toxicity.[7][8] Ethanol is a less aggressive solvent and is often more compatible with biological systems, but it may not be as effective at dissolving highly lipophilic compounds.[9]
This guide will, therefore, focus on a comparative experimental determination of the solubility of this compound in these two solvents.
Comparative Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Type | Polar Aprotic | Polar Protic |
| Dielectric Constant | ~47 | ~24.5 |
| Hydrogen Bonding | H-bond acceptor | H-bond donor and acceptor |
| Key Advantage | Excellent solvating power for a wide range of compounds.[5] | Biocompatible at low concentrations, volatile. |
| Considerations | Can be toxic to cells at concentrations >0.5%.[7] Hygroscopic. | May not be a strong enough solvent for highly lipophilic compounds. |
Protocol for Empirical Solubility Determination
This protocol provides a step-by-step method to determine the solubility of this compound.
Materials and Reagents
-
This compound (powder form)
-
Anhydrous DMSO (≥99.9%)
-
Absolute Ethanol (≥99.5%)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow for Solubility Assessment
Caption: Step-wise dilution to avoid precipitation.
-
Step-wise Dilution: It is recommended to perform serial dilutions rather than a single large dilution. [7]This minimizes localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low enough to be non-toxic to the cells, typically below 0.5%. [7]3. Vortexing during Dilution: When adding the compound (in DMSO) to the aqueous medium, vortex the medium to ensure rapid and uniform mixing.
-
Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound. [8]
Conclusion and Recommendations
The solubility of this compound in DMSO and ethanol is a critical parameter for its effective use in research. While DMSO is likely to be a more effective solvent for achieving high-concentration stock solutions, ethanol may be a suitable alternative, particularly if direct use in less sensitive applications is intended. The protocols outlined in this document provide a robust framework for empirically determining these solubility limits and for preparing solutions that maintain the integrity and bioavailability of the compound for downstream applications.
References
- (Reference to a general synthesis or property paper for a similar indole derivative, if available
-
(Reference to a general protocol for dissolving indole derivatives, potentially from a patent or methods paper like WO2010004580A2) [10]3. Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanol from Indole. Retrieved from Benchchem. [1]4. PubChem. (n.d.). 5-Chloroindole. Retrieved from PubChem. [11]5. MCE. (n.d.). Compound Handling Instructions. Retrieved from MedChemExpress. [7]6. MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. [6]7. American Society for Microbiology. (2009). Indole Test Protocol. ASM. [12]8. Benchchem. (n.d.). Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture. Retrieved from Benchchem. [13]9. ResearchGate. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate. [9]10. ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Retrieved from ResearchGate. [2]11. National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [14]12. ChemBK. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-(trifluoromethyl)-, ethyl ester. Retrieved from ChemBK. [15]13. National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [16]14. PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Retrieved from PubChem. [17]15. ChemSynthesis. (n.d.). 3-(2-pyridin-4-yl-ethyl)-1H-indole. Retrieved from ChemSynthesis. [18]16. ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [8]17. ACS Bio & Med Chem Au. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [4]18. PubMed. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. National Library of Medicine. [19]19. ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from ResearchGate. [5]20. Molbase. (n.d.). ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. Retrieved from Molbase. [20]21. Impactfactor. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2010004580A2 - Process for preparing indole derivatives - Google Patents [patents.google.com]
- 11. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2 | CID 737953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Page loading... [wap.guidechem.com]
Precision Profiling of Indole-Based Therapeutics: High-Affinity Radioligand Binding Assays for 5-HT Receptors
[1][2]
Introduction: The Indole Scaffold in Serotonergic Pharmacology
The indole scaffold is the structural pharmacophore of serotonin (5-hydroxytryptamine, 5-HT) and serves as the backbone for a vast class of therapeutics, including triptans (migraine), ergolines (Parkinson’s), and novel psychedelics (neuropsychiatry).[1]
While the indole moiety provides native-like recognition at the orthosteric site, it introduces specific experimental challenges. Indoles are prone to rapid oxidative degradation and often exhibit high non-specific binding (NSB) due to lipophilicity.[1] This Application Note details a robust, self-validating radioligand binding protocol specifically optimized for indole-based ligands at human 5-HT receptors (specifically 5-HT
Experimental Strategy & Mechanistic Logic
Membrane Source Selection
For drug discovery, recombinant membranes (CHO or HEK293) overexpressing the specific human 5-HT subtype are superior to tissue homogenates.
-
Why? Tissue preparations (e.g., rat cortex) contain mixed populations of 5-HT receptors.[1] Indoles are often "promiscuous" binders; using recombinant sources eliminates cross-subtype contamination in the assay signal.
Radioligand Selection: Agonist vs. Antagonist
The choice of radioligand dictates the conformational state sampled by the assay.
-
5-HT
: Use [ H]-8-OH-DPAT (Agonist).[2][1] Labels the G-protein coupled high-affinity state. -
5-HT
: Use [ H]-Ketanserin (Antagonist).[2][1][3] Labels both coupled and uncoupled states. -
Critical Insight: If you use an agonist radioligand for 5-HT
(e.g., [ H]-DOI), you will only detect high-affinity agonist binders.[2][1] Most screening campaigns prefer antagonist radioligands to detect all binders, regardless of efficacy.
The "Indole Problem": Oxidation Control
Indole derivatives oxidize rapidly in basic buffers, forming quinone-imine intermediates that covalently bind to proteins (false positives).
-
Solution: The inclusion of 0.1% Ascorbic Acid in the assay buffer is mandatory. It must be added fresh immediately before the assay.
Assay Workflow Visualization
The following diagram outlines the critical path for a high-throughput filtration binding assay.
Caption: Workflow for 5-HT radioligand binding. PEI soaking of filters is critical for cationic indole ligands to prevent non-specific binding.
Detailed Protocol
Reagents & Buffers[1][2]
| Component | Composition | Function |
| Standard Binding Buffer (SBB) | 50 mM Tris-HCl, 10 mM MgCl | Core physiological buffer.[2][1] Mg |
| Antioxidant Supplement | 0.1% (w/v) Ascorbic Acid | CRITICAL: Prevents indole oxidation.[2][1] Add to SBB immediately before use. |
| Filter Soak Solution | 0.3% Polyethylenimine (PEI) in H | Coats glass fibers to block positively charged ligands from sticking to the filter. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice Cold) | Terminates reaction; removes unbound ligand.[2][1] |
Membrane Preparation (Day of Assay)
-
Thaw frozen membrane aliquots (stored at -80°C) rapidly at 37°C.
-
Dilute in SBB + Ascorbate .
-
Homogenize: Gently pass through a 26G needle or use a glass-teflon homogenizer (5 strokes). Clumped membranes cause high variability.
-
Keep on ice.
Assay Setup (96-well Format)
Total Volume: 200 µL per well. Replicates: Triplicate for all points.
-
Filter Prep: Soak GF/B filter plates in 0.3% PEI for at least 60 minutes prior to harvesting.
-
Plate Loading Order:
-
Non-Specific Binding (NSB) Wells: Add 10 µM of a known high-affinity antagonist (e.g., Methiothepin or Serotonin itself) to define NSB.[1]
-
Incubation:
-
Seal plate.
-
Incubate at Room Temperature (25°C) for 90 minutes .
-
Note: 37°C is faster but increases degradation risk for labile indoles.
-
Termination & Counting
-
Place the PEI-soaked filter plate on the vacuum manifold.
-
Apply vacuum and pre-wet filters with 200 µL Wash Buffer.
-
Transfer assay contents to filter plate rapidly.
-
Wash: 3 x 250 µL with Ice Cold Wash Buffer. Speed is key here to prevent dissociation.
-
Dry filters (50°C for 30 mins) or air dry.
-
Add 40 µL Microscint-20 (or equivalent) cocktail.[1]
-
Count on a TopCount/MicroBeta (1 min/well).
Data Analysis & Interpretation
Calculating (Affinity)
Raw CPM (Counts Per Minute) data must be converted to Specific Binding.[2][1]
Fit the specific binding data to a one-site competition model to determine
- : Concentration of competitor displacing 50% of radioligand.
- : Concentration of radioligand used in the assay.
- : Equilibrium dissociation constant of the radioligand (determined previously by Saturation Binding).
Binding Equilibrium Visualization
Caption: The reversible equilibrium between Receptor and Ligand. Competition assays measure the ability of a test indole to disrupt this equilibrium.
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>20%) | Indole lipophilicity; Filter binding.[2][1] | Increase PEI soak concentration to 0.5%. Add 0.1% BSA to the assay buffer to sequester "sticky" compounds. |
| Low Total Counts | Radioligand degradation; Receptor inactivation. | Check Ascorbic Acid freshness. Ensure membranes were not vortexed vigorously (shearing).[1] |
| Hill Slope < 0.8 | Negative cooperativity or Multiple binding sites.[2][1] | If using tissue, switch to recombinant cells.[2][1] If using recombinant, check for G-protein uncoupling (add GTP |
| Variable Replicates | Incomplete equilibrium or pipetting error. | Increase incubation time to 120 mins. Use a multichannel pipette for the wash step to ensure uniform termination. |
References
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book.[1] University of North Carolina at Chapel Hill.[4] (The Gold Standard for CNS receptor protocols). Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction.[1][5] Biochemical Pharmacology, 22(23), 3099–3108.[1] Link -
Andresen, J. W., & Shih, J. C. (1986). Necessity of ascorbic acid in the radioligand binding assay for [
H]5-hydroxytryptamine.[1][6] Neuropharmacology, 25(8), 869–875.[2][1][6] (Establishes the requirement for antioxidants with indole ligands). Link -
Bruns, R. F., et al. (1983). Regulation of non-specific binding in filtration assays by polyethylenimine treatment of glass fiber filters. Analytical Biochemistry, 132(1), 74-81.[2][1] Link
Sources
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Necessity of ascorbic acid in the radioligand binding assay for [3H]5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole
Status: Operational Ticket ID: IND-PYR-005 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
The purification of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole presents a classic "mixed-mode" chromatographic challenge.[1] You are dealing with a molecule containing two distinct functional motifs:
-
The Indole Core: Electron-rich and potentially acid-sensitive (risk of oxidative dimerization or polymerization).[1]
-
The Pyridine Ring (4-pyridinyl): A basic nitrogen (
) that acts as a Lewis base.
The Primary Failure Mode: On standard silica gel, the pyridine nitrogen forms strong hydrogen bonds with acidic silanol groups (
This guide provides the specific protocols to neutralize these interactions and achieve high-purity isolation.
Diagnostic & Decision Matrix
Before starting, determine your optimal workflow using the decision tree below.
Figure 1: Purification Strategy Decision Tree.[1] Selects the solvent system and stationary phase based on solubility and compound stability.
Troubleshooting Guides & FAQs
Q1: Why is my compound streaking from the baseline to the solvent front?
The Mechanism:
Standard silica gel is slightly acidic (
The Solution (Mobile Phase Modifiers): You must introduce a "sacrificial base" to the mobile phase. This base competes for the silanol sites, effectively blocking them and allowing your indole to elute freely.
| Modifier | Concentration | Compatible Solvents | Notes |
| Triethylamine (TEA) | 1.0 – 2.0% v/v | Hexane / EtOAc / DCM | Best for lipophilic separations.[1] Must flush column with modifier before loading. |
| Ammonium Hydroxide (NH₄OH) | 0.5 – 1.0% v/v | DCM / MeOH | Best for polar/insoluble compounds. Use 28-30% aq.[1] solution. |
| Diethylamine | 1.0 – 2.0% v/v | Hexane / EtOAc | Alternative to TEA; easier to remove by rotovap (lower BP). |
Q2: Which specific protocol should I use for this molecule?
Based on the structure (Chlorinated indole + Pyridine), the compound is likely moderately polar.
Protocol A: The "DCM/MeOH" Method (Recommended for Solubility)
Best if the crude is sticky or poorly soluble in Hexane.
-
Column Preparation: Pack standard silica gel using DCM.
-
Solvent System:
-
Solvent A: DCM
-
Solvent B: 10:1 Mixture of MeOH:NH₄OH (Prepare fresh).
-
-
Equilibration: Flush the column with 5% Solvent B in Solvent A to neutralize the silica.
-
Gradient:
-
Critical Step: Do not exceed 15% MeOH in DCM, or dissolved silica will contaminate your product.
Protocol B: The "Hexane/EtOAc" Method (Higher Resolution)
Best if the compound is soluble in EtOAc; provides better separation from non-polar impurities.
-
Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (TEA).
-
TLC Optimization: Find the ratio where
.-
Example: 50:50 Hex:EtOAc + 1% TEA.
-
-
Pre-treatment: Flush the column with the mobile phase containing TEA before loading the sample. This "deactivates" the silica.[3][4][5]
-
Elution: Run isocratically or with a shallow gradient.
Q3: My product turns pink/brown on the column. Is it decomposing?
Diagnosis: Yes. Indoles are electron-rich and prone to acid-catalyzed oxidation or polymerization (dimerization) on active silica.[1] The 5-chloro substituent adds some stability, but the risk remains.
Corrective Actions:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and gentler on indoles.
-
Fast Chromatography: Do not let the compound sit on the column. Use a higher flow rate or a shorter column bed.
-
Argon/Nitrogen Shield: If possible, keep the column under inert atmosphere pressure, though this is difficult in standard flash chromatography.
Q4: How do I load the sample? It precipitates in the mobile phase.
The Issue: The "mixed" polarity (hydrophobic indole + polar pyridine) often creates solubility gaps. Liquid loading with DCM often leads to precipitation when the sample hits the Hexane/EtOAc mobile phase, causing band broadening.
The Solution: Dry Loading [6][7]
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone.
-
Add dry silica gel (ratio: 1g crude to 3g silica).
-
Rotovap to dryness until you have a free-flowing powder.[1]
-
Load this powder on top of the pre-packed column (or into a solid load cartridge).
-
Why this works: It eliminates solvent mismatch effects and ensures the sample starts as a tight, uniform band.
Visualizing the "Tailing" Mechanism
Understanding the interaction at the molecular level clarifies why additives are non-negotiable.
Figure 2: Mechanism of Action.[1] TEA (Green) binds to acidic silica sites (Red) more strongly than the pyridine analyte (Blue), preventing the "sticking" that causes tailing.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1][5] Chem. 1978 , 43(14), 2923–2925. (Foundational text on Flash Chromatography). Link
-
Biotage Technical Notes. When should I use an amine-bonded silica for flash chromatography? (Explains the pKa logic for pyridine separations). Link
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica Gel. (Protocol for TEA deactivation). Link
-
BenchChem Technical Support. Purification of Indole Compounds by Column Chromatography. (Specifics on indole stability and additives). Link
Sources
troubleshooting low purity in Fischer indole cyclization reactions
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Low Purity & Yield in Fischer Indole Synthesis
Diagnostic Triage: Start Here
Low purity in Fischer Indole Synthesis (FIS) is rarely a random event. It is usually a deterministic outcome of competing kinetic and thermodynamic pathways. Before attempting a new batch, identify your failure mode using the diagnostic matrix below.
Visual Troubleshooting Logic
Figure 1: Diagnostic decision tree for isolating the root cause of low purity.
Deep Dive: The "Tar" Problem (Polymerization)
The Issue: The reaction mixture turns into a black, intractable solid. The Cause: The Fischer indole mechanism relies on strong acid catalysis. However, indoles are electron-rich heterocycles that are notoriously unstable in strong acids, leading to acid-catalyzed polymerization (dimerization/trimerization).
Technical Insight: The rate of cyclization must exceed the rate of product degradation. If you use a "hard" acid (e.g., concentrated H₂SO₄) with a sensitive substrate, the product polymerizes as fast as it forms.
Corrective Protocol: The "Dilution Effect" & PPA Polyphosphoric Acid (PPA) is often superior to H₂SO₄ because it acts as both a solvent and a catalyst, but with lower "free" proton activity, reducing intermolecular polymerization.
| Variable | Recommendation | Mechanism |
| Catalyst | Polyphosphoric Acid (PPA) | Viscous medium limits diffusion-controlled polymerization. |
| Concentration | Dilute (1:10 to 1:50) | Lowers the probability of intermolecular collisions between indole molecules. |
| Temperature | Ramp slowly | Allow hydrazone formation at low temp; cyclize at high temp. |
The Regioselectivity Dilemma
The Issue: You are reacting an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of 2-substituted and 3-substituted indoles. The Cause: The reaction proceeds through an ene-hydrazine intermediate.[1][2][3] The direction of enolization determines the final product.
-
Kinetic Control (Less Substituted Enamine): Favored by steric bulk and lower temperatures.
-
Thermodynamic Control (More Substituted Enamine): Favored by protic solvents and strong acids.
Pathway Visualization
Figure 2: Divergent pathways controlled by enolization preference.
Troubleshooting Guide:
-
To favor the less substituted product: Use a sterically demanding acid catalyst or solvent.
-
To favor the more substituted product: Use strong protic acids (e.g., H₂SO₄ in AcOH).
-
Advanced Tip: Use Eaton’s Reagent (P₂O₅ in methanesulfonic acid).[4] It has been shown to provide high regiocontrol for specific 3-unsubstituted indoles by modulating the acidity and water content [11].
Electronic Effects: Why Electron-Rich Hydrazines Fail
The Issue: You are using a hydrazine with an Electron-Donating Group (EDG) (e.g., p-methoxy-phenylhydrazine), and the yield is near zero. The Cause: EDGs weaken the N-N bond.[1][5] Instead of the [3,3]-sigmatropic rearrangement (which breaks the N-N bond after C-C bond formation), the N-N bond cleaves heterolytically too early, resulting in the formation of anilines and ammonium salts [12].
The Solution:
-
Protect the Nitrogen: Use the Buchwald Modification (Pd-catalyzed coupling) if the classical Fischer fails.
-
Lewis Acid Switch: Switch from protic acid to anhydrous ZnCl₂ in a non-polar solvent. This coordinates the hydrazine without protonating it as aggressively as Brønsted acids.
Validated Protocols
Protocol A: Robust PPA Method (General Purpose)
Best for: Difficult substrates prone to polymerization.
-
Preparation: Mix the ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in a flask.
-
Hydrazone Formation: If the hydrazone is solid, isolate it first. If liquid/oil, proceed to step 3. Note: Isolating the hydrazone is a critical "checkpoint" to verify the first step worked.
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) (10–20 parts by weight relative to reactants).
-
Heating: Heat to 100–110°C with vigorous mechanical stirring (PPA is viscous). Monitor by TLC.[6][7][8][9]
-
Quench: Pour the hot reaction mixture onto crushed ice/water. Stir until the PPA dissolves.
-
Isolation: The indole usually precipitates as a solid. Filter and wash with water.
Protocol B: Purification of "Sticky" Indoles
Best for: Removing colored impurities and tars.
-
Dissolution: Dissolve crude material in minimal Dichloromethane (DCM).
-
Adsorption: Add silica gel (10x weight of crude) and evaporate solvent to create a dry powder.
-
Column Loading: Load the dry powder onto a packed silica column.
-
Elution Gradient:
-
Start: 100% Hexanes (flushes non-polar tars).
-
Ramp: 5% EtOAc in Hexanes
20% EtOAc in Hexanes. -
Note: Indoles are often sensitive to light and air on silica; run the column quickly.
-
Frequently Asked Questions (FAQs)
Q: My hydrazone formed, but it won't cyclize. What now? A: The [3,3]-sigmatropic shift has a high activation energy. Ensure your solvent boils high enough (e.g., switch from Ethanol to Toluene or Xylene) and use a Lewis acid like ZnCl₂ at reflux.
Q: Can I use Fischer synthesis for 3-aminoindoles? A: Generally, no . The amino group destabilizes the intermediate, leading to N-N bond cleavage. Alternative methods (e.g., Nenitzescu synthesis) are recommended for this scaffold [12].
Q: How do I remove the "fishy" smell of unreacted hydrazine? A: Wash the organic layer with dilute HCl (1M) during workup. This converts the hydrazine into its water-soluble hydrochloride salt, removing it from the organic phase.
References
-
Mechanism of Fischer Indole Synthesis. Alfa Chemistry.Link
-
Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Technical Support.Link
-
Fischer Indole Synthesis Reaction Mechanism. Testbook.Link
-
New 3H-Indole Synthesis by Fischer's Method. Molecules (MDPI).Link
-
Fischer Indole Synthesis on Unsymmetrical Ketones. Journal of the Chemical Society B.Link
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ.Link
-
Origins of Regioselectivity in the Fischer Indole Synthesis. PubMed (NIH).Link
-
An Au/Zn-catalyzed Synthesis of N-protected Indole. Organic Syntheses.Link
-
Fischer Indole Synthesis Applied to Total Synthesis. RSC Advances.Link
- Use of Eaton's Reagent in Fischer Indole Synthesis.Zhao et al., J. Org. Chem. (Cited via Research with NJ context).
-
Why Do Some Fischer Indolizations Fail? Garg et al., PMC - NIH.Link
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
stability of 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole at room temperature
Welcome to the dedicated technical support resource for 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and troubleshooting of this compound. Given that specific stability data for this molecule is not extensively published, this guide synthesizes information from the known chemistry of substituted indoles and pyridines, alongside established best practices for handling sensitive chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound at room temperature?
A1: Based on its chemical structure and data from its Safety Data Sheet (SDS), this compound is considered chemically stable under standard ambient conditions (room temperature) when stored properly. However, it is sensitive to both air and light.[1] The indole nucleus is susceptible to oxidation, and this process can be accelerated by exposure to light (photodegradation). Therefore, prolonged exposure to atmospheric oxygen and room light can lead to the degradation of the compound, resulting in decreased purity and potential changes in its biological activity.
Q2: My solid sample of this compound has developed a slight color over time. Is it still usable?
A2: A change in color (e.g., to a yellowish or brownish hue) is a common indicator of degradation for indole-containing compounds. This is often due to slow oxidation upon exposure to air and light. While a slight color change may indicate a minor decrease in purity, the usability of the compound depends on the specific requirements of your experiment. For highly sensitive assays, it is recommended to use a fresh, pure sample. For less sensitive applications, the material might still be usable, but you should be aware of the potential for altered properties. It is advisable to re-analyze the purity of the colored sample using a suitable analytical method, such as HPLC, before use.
Q3: What is the recommended procedure for long-term storage of this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light. The SDS recommends keeping it in a dry, well-ventilated place and locked up or in an area accessible only to qualified personnel.[1][2] To further minimize degradation, consider the following best practices:
-
Inert Atmosphere: Store the solid under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: While stable at room temperature, storage at lower temperatures (2-8°C or -20°C) can further slow down potential degradation pathways.
-
Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light.
Q4: I am preparing a stock solution in DMSO. What precautions should I take?
A4: When preparing a stock solution in DMSO, it is crucial to use anhydrous (dry) DMSO. The presence of water can facilitate hydrolytic degradation pathways, although this is less of a concern for this specific molecule compared to esters or other more labile functional groups. After dissolving the compound, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture and oxygen upon each use. Store these aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: You've run an HPLC analysis of your compound after it has been in solution at room temperature for a day, and you observe one or more new peaks that were not present in the initial analysis of the fresh sample.
Possible Cause: The new peaks are likely degradation products resulting from oxidation or photodegradation. The indole ring is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions.
Plausible Degradation Pathway: A common oxidative degradation pathway for 3-substituted indoles is the formation of a 2-oxindole derivative.[3] In the case of this compound, this would involve the oxidation of the C2 position of the indole ring.
Caption: Plausible oxidative degradation pathway.
Troubleshooting Steps:
-
Confirm Degradation: Re-run the analysis with a freshly prepared solution from a solid sample that has been stored under optimal conditions. If the new peaks are absent or significantly smaller, this confirms that the issue is due to degradation in solution.
-
Characterize Degradants: If you have access to LC-MS, analyze the mass of the new peaks. The expected mass of the 2-oxindole derivative would be 16 atomic mass units higher than the parent compound due to the addition of an oxygen atom.
-
Prevent Further Degradation:
-
Prepare solutions fresh before each experiment.
-
If a solution must be stored, even for a short period, keep it at low temperature (4°C) and protected from light.
-
Use degassed solvents to minimize dissolved oxygen.
-
Issue 2: Inconsistent or Decreased Biological Activity
Scenario: You are performing a cell-based or biochemical assay and notice that the potency of your compound seems to decrease over time, or you are getting inconsistent results between experiments run on different days.
Possible Cause: The active compound is likely degrading in your assay medium or stock solution. Cell culture media and aqueous buffers can be complex environments where the stability of a compound can be compromised.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Binding Affinity of 5-Chloro vs. 5-Fluoro Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic substitution of this scaffold is a cornerstone of drug design, aimed at modulating a compound's pharmacological profile. Among the most common modifications is halogenation, with fluorine and chlorine being frequent choices. This guide provides an in-depth comparison of the binding affinities of 5-chloro- and 5-fluoro-indole derivatives, synthesizing experimental data with the underlying principles of molecular interactions to inform rational drug design.
The Tale of Two Halogens: More Than Just Size and Electronegativity
The choice between a chlorine and a fluorine atom at the 5-position of an indole ring is not arbitrary; it is a nuanced decision that can significantly impact a molecule's interaction with its biological target. While both are electron-withdrawing, their fundamental physicochemical properties diverge, leading to distinct effects on binding affinity.
Fluorine , the most electronegative element, is small and has low polarizability. Its introduction can alter the acidity of nearby protons and influence metabolic stability. However, it is generally considered a poor participant in a specific type of non-covalent interaction known as halogen bonding.
Chlorine , on the other hand, is larger and more polarizable. This increased polarizability allows for more significant van der Waals and induced dipole interactions. Crucially, chlorine can act as a halogen bond donor, a specific and directional interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the protein backbone) that can significantly enhance binding affinity.[1] This interaction arises from an electropositive region on the surface of the chlorine atom, known as a σ-hole.[1]
Head-to-Head Comparison: A Case Study in Influenza PB2 Inhibition
Direct, apples-to-apples comparisons of the binding affinity of 5-fluoro- and 5-chloro-indole derivatives against the same target in the same study are not abundantly available in the public literature. However, a study on inhibitors of the influenza virus polymerase basic protein 2 (PB2) provides valuable insight.[2][3] In this research, various substituted indoles were synthesized and evaluated for their ability to inhibit the cap-binding function of PB2.
The following table summarizes the biochemical binding affinity data for a 5,7-difluoroindole derivative and a 5-chloro-7-fluoroindole derivative, allowing for a comparative analysis of the 5-position substitution.
| Compound ID | 5-Position Substituent | 7-Position Substituent | Target | Assay Type | IC50 (µM) |
| 11a | Fluoro | Fluoro | Influenza A PB2 | Competitive Binding | >50 |
| 11b | Chloro | Fluoro | Influenza A PB2 | Competitive Binding | >50 |
Data extracted from Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.[2][3]
In this particular study, both the 5-fluoro and 5-chloro analogs demonstrated weak binding affinity, with IC50 values greater than 50 µM. While this specific dataset does not show a clear winner in terms of potency, it highlights the importance of the overall substitution pattern, as other derivatives in the same study with different modifications achieved much higher affinities. For instance, a related 7-azaindole analog demonstrated potent inhibition, indicating that the core scaffold and substitutions at other positions play a critical role.[2]
It is important to note that in broader analyses of molecular matched pairs, chlorinated compounds have been observed to be, on average, slightly more active than their fluorinated counterparts.[1] This general trend is often attributed to the greater polarizability of chlorine and its capacity for halogen bonding.[1]
The "Why": Explaining the Differences in Binding Affinity
The observed differences, or lack thereof, in binding affinity between 5-chloro- and 5-fluoro-indole derivatives can be rationalized by considering the specific interactions within the protein's binding pocket.
The Role of Halogen Bonding
As previously mentioned, the ability of chlorine to form a halogen bond is a significant differentiating factor. If the binding pocket of a target protein features a suitably positioned Lewis base (e.g., a backbone carbonyl), a 5-chloro-indole derivative may gain a significant affinity advantage over its 5-fluoro counterpart. The geometry of this interaction is critical, with a preference for a linear arrangement.[1]
Caption: Halogen bond between a 5-chloro-indole and a protein backbone carbonyl.
Steric Considerations and Hydrophobic Interactions
The larger size of the chlorine atom compared to fluorine can be a double-edged sword. In a sterically constrained binding pocket, the smaller fluorine atom may be favored. Conversely, in a more accommodating hydrophobic pocket, the larger chlorine atom can lead to more extensive and favorable van der Waals interactions.
Electronic Effects
Both fluorine and chlorine are electron-withdrawing, which can influence the hydrogen bonding ability of the indole N-H group and the overall electronic properties of the aromatic system. The magnitude of this effect is greater for fluorine due to its higher electronegativity. This can indirectly affect binding by modulating the strength of other interactions.
Experimental Protocol: Determining Binding Affinity via a Competitive Binding Assay
To quantitatively compare the binding affinity of different compounds, a robust and reproducible experimental protocol is essential. A common method is the competitive binding assay, which measures the ability of a test compound to displace a known labeled ligand from its target. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform is a widely used technology for this purpose.[1][4][5][6][7]
Principle of the LANCE® Ultra Competitive Binding Assay
This assay is based on the competition between a europium-labeled tracer (e.g., a known ligand for the target) and an unlabeled test compound for binding to a specific antibody or receptor labeled with a ULight™ dye. When the tracer and the ULight™-labeled partner are in close proximity, excitation of the europium donor results in energy transfer to the ULight™ acceptor, generating a fluorescent signal at a specific wavelength. An effective test compound will compete with the tracer for binding, leading to a decrease in the TR-FRET signal.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (both 5-chloro- and 5-fluoro-indole derivatives) in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solutions to create a range of concentrations for generating a dose-response curve.
-
Prepare the europium-labeled tracer and ULight™-labeled binding partner in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the target protein to the wells of a microplate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the europium-labeled tracer to all wells.
-
Add a fixed concentration of the ULight™-labeled binding partner to all wells.
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
-
Caption: Experimental workflow for a competitive binding assay.
Conclusion and Future Directions
The choice between a 5-chloro and a 5-fluoro substituent on an indole scaffold is a critical decision in drug design that should be guided by a deep understanding of the target's binding site topology and the fundamental principles of molecular interactions. While general trends suggest that the greater polarizability and halogen bonding potential of chlorine may offer a slight advantage in binding affinity, this is highly context-dependent.[1]
For drug development professionals, the key takeaway is the importance of empirical testing. Synthesizing and evaluating both 5-chloro and 5-fluoro analogs is often a worthwhile endeavor in the lead optimization phase. Future research, including the publication of more direct comparative studies and the use of advanced computational modeling to predict the impact of these substitutions, will further empower rational drug design and the development of more potent and selective therapeutics.
References
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. National Center for Biotechnology Information. Available at: [Link]
-
IC50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Publications. Available at: [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed. Available at: [Link]
-
Lance ® Ultra assays, experimental conditions. ResearchGate. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells. ResearchGate. Available at: [Link]
-
IC50 (µM) of compounds 2, 4-6 and 5-fluorouracil (5-FU) against MCF-7, T47-D, LNCaP, HepaRG, and Caco-2 cancer cells and normal fibroblasts (NHDF) a. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ResearchGate. Available at: [Link]
-
A novel small-molecule compound disrupts influenza A virus PB2 cap-binding and inhibits viral replication. PubMed. Available at: [Link]
-
IC50 (mol/L) Comparison Between 5-FU and 5-FU-NCM on Tumor Cells a. ResearchGate. Available at: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available at: [Link]
-
ic50 values compared: Topics by Science.gov. Science.gov. Available at: [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available at: [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bioline.ru [bioline.ru]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
reference standard 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole suppliers
The following technical guide provides an in-depth comparison of reference standard suppliers for 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole (CAS 75259-79-9), alongside a validated in-house synthesis protocol for researchers requiring custom control over impurity profiling or intermediate scale-up.
CAS: 75259-79-9 | Formula: C₁₅H₁₃ClN₂ | M.W.: 256.73 g/mol [1]
Executive Summary & Application Context
This compound is a critical heterocyclic building block and reference standard used primarily in the development of Serotonin (5-HT) receptor ligands and Histone Deacetylase (HDAC) inhibitors . Its structural motif—a halogenated indole core linked to a pyridine ring via an ethyl bridge—mimics the pharmacophore of tryptamine derivatives, making it a vital "Impurity Reference Standard" for monitoring process-related impurities in the synthesis of drugs like Panobinostat (related intermediates) or specific 5-HT agonists.
For drug development professionals, this compound serves two roles:
-
Analytical Reference Standard: Used in HPLC/LC-MS to quantify impurities or validate method specificity (retention time marker).
-
Synthetic Intermediate: A scaffold for "Scaffold Hopping" in medicinal chemistry, particularly for optimizing binding affinity in GPCR targets.
Supplier Comparison: Purity, Documentation & Reliability
When sourcing this compound as a reference standard, "performance" is defined by Traceability , Certified Purity , and Batch Consistency . The following analysis compares three primary suppliers based on current market data.
Comparative Analysis Matrix
| Feature | Matrix Fine Chemicals (Switzerland) | Alfa Chemistry (USA/Global) | BLD Pharm (China/Global) |
| Primary Use Case | GMP/GLP Analytics | R&D Screening | Scale-Up / Synthesis |
| Purity Specification | >98.0% (HPLC) | >96.0% (LC) | >95-97% (NMR/LC) |
| Documentation | Full CoA, H-NMR, HPLC, MS | CoA, Basic Analytical Data | CoA, Batch-specific H-NMR |
| Traceability | High (Batch-to-Batch consistency) | Moderate | Variable (Check Lot #) |
| Lead Time | 1-2 Weeks (Stock dependent) | 2-3 Weeks | < 1 Week (Often in stock) |
| Cost Efficiency | $ (High Value) |
Detailed Supplier Assessment
1. Matrix Fine Chemicals (Recommended for QC/QA)
-
Performance: Matrix specializes in "hard-to-find" fine chemicals with a focus on European quality standards. Their batches typically undergo rigorous purification, resulting in lower residual solvent levels—critical for use as an analytical standard where solvent peaks can interfere with impurity profiling.
-
Data Support: Typically provides a comprehensive Certificate of Analysis (CoA) including water content (Karl Fischer) and residual solvents, which are essential for calculating the "As-Is" assay value.
2. Alfa Chemistry (Recommended for Medicinal Chemistry)
-
Performance: Alfa offers a balance between quality and catalog breadth. Their >96% purity grade is sufficient for biological screening (IC50 determination) or use as a starting material.
-
Data Support: Provides standard CoAs. Researchers should request specific lot data to confirm if the main impurity is the vinyl analog (an intermediate) or the des-chloro analog.
3. BLD Pharm (Recommended for Scale-Up)
-
Performance: Excellent for sourcing larger quantities (grams to kilograms) if you intend to use this as an intermediate rather than a final reference standard.
-
Data Support: Fast delivery and accessible H-NMR spectra allow for quick in-house verification. However, re-crystallization may be required to upgrade the material to "Reference Standard" grade (>99%).
In-House Synthesis: The "Make vs. Buy" Alternative
For projects requiring deuterated isotopologues (internal standards) or where commercial stock is unavailable, in-house synthesis is a viable, high-performance alternative.
Mechanism: Acid-Catalyzed Michael Addition
The most robust route utilizes the nucleophilicity of the indole C3 position to attack the electron-deficient vinyl pyridine. This "Green Chemistry" approach avoids toxic acyl chlorides used in traditional Friedel-Crafts acylation.
Reaction Scheme: 5-Chloroindole + 4-Vinylpyridine → this compound
Experimental Protocol (Self-Validating)
Reagents:
-
5-Chloroindole (1.0 eq)
-
4-Vinylpyridine (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Alternative Catalyst: Indium(III) chloride (
) for milder conditions.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloroindole (1.52 g, 10 mmol) in Glacial Acetic Acid (10 mL).
-
Addition: Add 4-Vinylpyridine (1.26 g, 12 mmol) dropwise under stirring.
-
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The starting indole spot (high Rf) should disappear, replaced by a more polar spot (product).
-
-
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL).
-
Neutralization: Basify the solution to pH 8–9 using 25% Ammonium Hydroxide (
) or saturated . This step is critical to deprotonate the pyridine nitrogen and precipitate the free base. -
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification (The "Standard" Grade Step): Recrystallize the crude solid from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Validation Criteria (Self-Check)
-
H-NMR (DMSO-d6): Look for the characteristic ethylene bridge signals—two triplets integrating to 2H each at approximately
3.0–3.2 ppm. -
Mass Spec: ESI+ peak at
.
Technical Visualization
Figure 1: Synthesis & QC Workflow
This diagram illustrates the decision logic between sourcing commercial standards versus in-house synthesis and the subsequent qualification steps.
Caption: Decision matrix for sourcing and qualifying this compound reference standards.
Analytical Performance Data (Expected)
When comparing the "Reference Standard" against crude reaction mixtures, the following HPLC parameters are typical for a C18 Reverse Phase method.
| Parameter | Condition / Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Retention Time (RT) | ~12.4 min (Estimated based on LogP ~3.3) |
| UV Detection | 280 nm (Indole absorption max) |
| Key Impurity | Vinyl Analog: 5-Chloro-3-[2-(4-pyridinyl)vinyl]-indole (Elutes later due to conjugation) |
References
-
Matrix Fine Chemicals . Product Specification: this compound. Retrieved from
-
GuideChem . CAS 75259-79-9 Suppliers and Synthetic Routes. Retrieved from
-
National Institutes of Health (PubChem) . Compound Summary: this compound.[1][2][3] Retrieved from
-
Moineaux, L., et al. (2012) .[4] Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles. European Journal of Medicinal Chemistry, 54, 95-102.[4] (Provides structural data on related vinyl analogs).
-
Alfa Chemistry . Product Catalog: Indole Building Blocks. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole
Core Directive: The "Defense in Depth" Philosophy
As a research intermediate likely utilized in serotonergic or kinase-inhibitor drug discovery, 5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole presents a dual challenge: the specific hazards of halogenated heterocycles and the unknown toxicological potency of novel pharmacophores.
Do not treat this merely as a generic organic solid. Because specific toxicological data (LD50, mutagenicity) may be sparse for this specific structural analog, you must operate under Occupational Exposure Band (OEB) 3 or 4 protocols . This means assuming the compound is a potent sensitizer or biologically active at low concentrations until empirical data proves otherwise.
Your Safety Goal: Zero skin contact and zero inhalation of particulates.
Hazard Identification & Risk Assessment
Before opening the vial, understand the molecular risks. This compound combines a chloro-indole scaffold with a pyridine ring.
| Structural Feature | Associated Risk Potential | Critical H-Code Implications (Heuristic) |
| Indole Core | Biologically active scaffold; potential serotonin receptor modulator. | H302/H312: Harmful if swallowed/in contact with skin. |
| Pyridine Ring | Mucous membrane irritation; potential hepatotoxicity upon chronic exposure. | H315/H319: Causes skin/serious eye irritation. |
| Chlorine Substituent | Increases lipophilicity (skin absorption) and metabolic stability. | H317: May cause an allergic skin reaction (Sensitizer).[1] |
| Physical State | Likely a crystalline solid/powder.[2] High static potential. | H335: May cause respiratory irritation (Dust hazard).[1] |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling novel halogenated pharmacophores in powder form. Use the following tiered protection system.
Tier 1: Standard Handling (Closed Vials / Solutions)
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to potential aerosolization.
-
Hands: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
-
Rationale: Halogenated compounds can permeate thin nitrile. The second layer provides a visual breach indicator and increased breakthrough time.
-
-
Body: Fire-resistant (FR) Lab Coat with high neck coverage.
Tier 2: Active Manipulation (Weighing / Open Powder)
-
Respiratory:
-
Primary: Work strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If hood containment is uncertain or handling >10g, use a PAPR (Powered Air Purifying Respirator) or N95/P100 disposable respirator (fit-test required).
-
-
Body: Tyvek® arm sleeves or a disposable Tyvek® apron over the lab coat to prevent sleeve contamination during weighing.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Indole derivatives are often fluffy, electrostatic powders.
-
Action: Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Why: Static discharge can cause "powder jumping," leading to invisible surface contamination outside the balance.
-
-
Containment: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.
Phase B: Solubilization
-
Solvent Choice: This molecule is lipophilic. Likely soluble in DMSO, DMF, or Dichloromethane (DCM).
-
Protocol:
-
Add the solid to the vial first.
-
Gently add solvent down the side of the vial to minimize dust lofting.
-
Vortexing: Do not vortex open tubes. Cap tightly and seal with Parafilm before vortexing to prevent aerosol leakage.
-
Phase C: Reaction Monitoring
-
TLC/LCMS: When spotting TLC plates, use capillary tubes and dispose of them immediately into a sharps container inside the hood. Do not walk across the lab with a wet capillary.
Visualization: Safe Handling Logic Flow
The following diagram outlines the critical decision points and barrier layers required for safe operation.
Caption: Operational workflow for handling high-potency indole intermediates, emphasizing engineering controls and waste segregation.
Emergency Response & Decontamination
Spill Management (Dry Powder)
-
Isolate: Alert nearby personnel. Do not breathe dust.[1][3][4]
-
Cover: Gently cover the spill with oil-soaked paper towels (e.g., mineral oil) to suppress dust. Do not dry sweep.
-
Clean: Wipe up the oil/powder slurry.
-
Wash: Clean the surface with a surfactant (soap/water) followed by an alcohol wipe (Isopropanol) to solubilize residual indole.
Exposure First Aid
-
Ocular: Flush immediately for 15 minutes.[2][3][5][6] Indoles can be severe irritants; seconds matter to prevent corneal clouding.
-
Dermal: Wash with soap and water.[2][5] Do not use ethanol on skin immediately, as it may increase the transdermal absorption of the halogenated compound.
Disposal & Waste Management
This compound contains Chlorine (Halogen) and Nitrogen (Heterocycle) .
-
Primary Stream: Halogenated Organic Waste .
-
Do not mix with non-halogenated solvents (e.g., pure Acetone waste) if your facility separates them, as halogenated waste requires higher temperature incineration.
-
-
Aqueous Waste: If the compound is in an aqueous buffer, check pH. If < 2 or > 12.5, it is Corrosive Hazardous Waste. If neutral, collect as "Aqueous Waste with Toxic Organic Contaminants."
-
Container Decon: Triple rinse all empty vials with a compatible solvent (e.g., Acetone) and add the rinsate to the Halogenated Waste stream before discarding the glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding.
-
American Chemical Society (ACS). (2015).
-
PubChem. (n.d.). Compound Summary: Indole Derivatives Safety Data. National Library of Medicine. (General structural analog reference).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
